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Compound of Interest

Compound Name: 2,6-Bis(aminomethyl)phenol

Cat. No.: B15370475

A Comparative Analysis of Synthetic Routes to
Oseltamivir (Tamiflu®)

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir phosphate, marketed as Tamiflu®, is a cornerstone of antiviral therapy for
influenza. Its synthesis has been a subject of intense research, leading to the development of
numerous synthetic routes. This guide provides a comparative study of the effectiveness of
different approaches to oseltamivir synthesis, focusing on the influential Roche industrial
synthesis, an azide-free alternative, and the innovative Diels-Alder approach pioneered by E.J.
Corey.

Comparative Data of Selected Oseltamivir Synthetic
Routes

The following table summarizes key quantitative data for the selected synthetic routes to
oseltamivir.
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Metric

Roche Industrial
Route

Azide-Free Route
(Karpf/Trussardi
Modification)

Corey's Diels-Alder
Route

Starting Material

(-)-Shikimic Acid

(-)-Shikimic Acid

Butadiene and 2,2,2-

trifluoroethyl acrylate

Number of Steps ~12 steps ~10 steps ~12 steps
Not explicitly stated,
Overall Yield 17-22%[1] but avoids hazardous ~30%

azide intermediates

Key Reactions

Azide displacement,

Epoxidation

Epoxide opening with
allyl amine, Reductive

amination

Asymmetric Diels-
Alder,
lodolactamization,

Aziridination

Purity

High purity (99.7%)

achievable[1]

High purity expected
for pharmaceutical

applications

High purity achievable

Safety Concerns

Use of potentially
explosive azide
reagents and

intermediates.[1][2]

Avoids the use of

hazardous azides.[1]

Involves standard
laboratory reagents

with manageable risks

Scalability

Proven for large-scale

industrial production.

[2]

Designed for
improved safety in

large-scale synthesis

Demonstrated on a

gram scale

Experimental Protocols

Detailed methodologies for key transformations in each synthetic route are provided below.

Roche Industrial Synthesis (Azide-Dependent)

The industrial synthesis of oseltamivir by Roche starts from naturally sourced (-)-shikimic acid

and critically involves the use of azide chemistry.[1][3]
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Key Step: Azide-mediated Epoxide Opening and Subsequent Transformations

Epoxidation of Shikimic Acid Derivative: A protected derivative of ethyl shikimate is treated
with a suitable oxidizing agent to form a key epoxide intermediate.

Regioselective Epoxide Opening with Azide: The epoxide is opened by an azide nucleophile
(e.g., sodium azide) to introduce the first nitrogen functionality at the C5 position. This
reaction is typically carried out in a polar aprotic solvent.

Formation of Aziridine: The resulting amino alcohol is converted to an aziridine through
mesylation and subsequent intramolecular cyclization.

Second Azide Opening of Aziridine: The aziridine is then opened with another azide
nucleophile to install the second nitrogen functionality at the C4 position.

Reduction and Acetylation: The azide groups are reduced to amines (e.g., via Staudinger
reaction or catalytic hydrogenation), followed by selective N-acetylation to yield oseltamivir.

Azide-Free Synthesis (Karpf/Trussardi Modification)

To mitigate the safety risks associated with azides, an azide-free route was developed, also

starting from a shikimic acid-derived epoxide.[1]

Key Step: Epoxide Opening with Allyl Amine

Epoxide Formation: Similar to the Roche process, a protected ethyl shikimate is converted to
the corresponding epoxide.

Lewis Acid-Catalyzed Epoxide Opening: The epoxide is treated with allyl amine in the
presence of a Lewis acid, such as magnesium bromide diethyl etherate.[1] This reaction
regioselectively opens the epoxide to form a 1,2-amino alcohol.

Reductive Deallylation: The allyl group is removed via reduction on a palladium catalyst,
promoted by ethanolamine, to yield the free 1,2-amino alcohol.[1]

Final Steps: The synthesis is completed through a series of steps including protection,
introduction of the 3-pentyloxy side chain, and acetylation.
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Corey's Diels-Alder Route

This innovative approach avoids the use of shikimic acid altogether, constructing the
cyclohexene core via an asymmetric Diels-Alder reaction.[1][4]

Key Steps: Cyclohexene Ring Construction and Functionalization

o Asymmetric Diels-Alder Reaction: Butadiene reacts with the ester of acrylic acid and 2,2,2-
trifluoroethanol in the presence of a CBS catalyst to form the cyclohexene ring with high
enantioselectivity.[1][4]

» lodolactamization: The resulting ester is converted to an amide, which then undergoes
iodolactamization with iodine and a promoter like trimethylsilyl triflate to form a bicyclic
lactam.[1][4]

o Alkene Formation: The iodine substituent is removed via an elimination reaction with DBU to
introduce a double bond.

e Aziridination and Ring Opening: The newly formed double bond is functionalized via
bromination and subsequent intramolecular displacement to form an aziridine. This aziridine
is then opened with 3-pentanol to introduce the characteristic ether side chain and the
second amino group.[1]

» Deprotection and Final Product Formation: Removal of the BOC protecting group with
phosphoric acid yields oseltamivir phosphate.[1]

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic
route.

Click to download full resolution via product page
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Caption: Roche Industrial Synthesis Workflow.
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Caption: Azide-Free Synthesis Workflow.
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Caption: Corey's Diels-Alder Synthesis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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